molecular formula C10H8FN3O3 B8682697 [1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol CAS No. 196298-99-4

[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol

Cat. No. B8682697
M. Wt: 237.19 g/mol
InChI Key: GNBLPVHPMMMOBS-UHFFFAOYSA-N
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Description

[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H8FN3O3 and its molecular weight is 237.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

196298-99-4

Product Name

[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol

Molecular Formula

C10H8FN3O3

Molecular Weight

237.19 g/mol

IUPAC Name

[1-(2-fluoro-4-nitrophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C10H8FN3O3/c11-9-3-8(14(16)17)1-2-10(9)13-4-7(5-15)12-6-13/h1-4,6,15H,5H2

InChI Key

GNBLPVHPMMMOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(N=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Difluoronitrobenzene (23.85 g) was dissolved in acetonitrile (180 ml), followed by 4-hydroxymethylimidazole (14.7 g) and ethyldiisopropylamine (65.2 ml). The mixture was stirred and heated to reflux for 2 days. After cooling, acetonitrile was evaporated and the residue was shaken with a mixture of methyl t-butyl ether (200 ml) and water (100 ml), and the solid filtered. After washing with a mixture of methyl t-butyl ether (50 ml) and water (25 ml), the solid was dried in vacuo at 60° C. overnight, to give product (26.8 g) mp 157-159° C.
Quantity
23.85 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
65.2 mL
Type
reactant
Reaction Step Three

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